molecular formula C8H14O2 B1617674 2-Methylallyl isobutyrate CAS No. 816-73-9

2-Methylallyl isobutyrate

Cat. No.: B1617674
CAS No.: 816-73-9
M. Wt: 142.2 g/mol
InChI Key: SMCDNXLLJDMHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylallyl isobutyrate (CAS: 94159-16-7; ECHA: 303-192-7) is an ester compound characterized by a 2-methylallyl group esterified with isobutyric acid. It belongs to the broader class of isobutyrate esters, which are widely utilized in flavor and fragrance industries due to their volatile and aromatic properties.

Properties

CAS No.

816-73-9

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

2-methylprop-2-enyl 2-methylpropanoate

InChI

InChI=1S/C8H14O2/c1-6(2)5-10-8(9)7(3)4/h7H,1,5H2,2-4H3

InChI Key

SMCDNXLLJDMHQF-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OCC(=C)C

Canonical SMILES

CC(C)C(=O)OCC(=C)C

Other CAS No.

816-73-9

Pictograms

Flammable

Origin of Product

United States

Comparison with Similar Compounds

Benzyl-Substituted Isobutyrates

  • 3-Methylbenzyl isobutyrate: Exhibits fruity notes, distinguishing it from its positional isomers (2-methylbenzyl and 4-methylbenzyl isobutyrates), which lack such characteristics. This highlights the impact of substituent position on odor profiles .
  • p-Tolyl isobutyrate (CAS: 103-93-5): An aryl-substituted isobutyrate with a molecular weight of 178.23 g/mol. Used as a flavoring agent (FEMA 3075), its aromatic ring contributes to higher molecular weight and distinct applications compared to aliphatic esters like 2-methylallyl isobutyrate .

Alkyl Isobutyrates

  • Methyl isobutyrate (CAS: 547-63-7): A simple ester with a molecular weight of 102.13 g/mol. It is highly flammable (Flash Point: 4°C) and used in apple-pineapple flavorings. Its low molecular weight results in higher volatility compared to this compound .
  • Ethyl isobutyrate (CAS: 97-62-1): Another short-chain ester (C₆H₁₂O₂) with applications in food flavorings. Its safety profile is better characterized than methyl isobutyrate, emphasizing the role of alkyl chain length in toxicity .
  • Propyl isobutyrate (CAS: 644-49-5): Features a longer alkyl chain (C₇H₁₄O₂), leading to reduced volatility and altered solubility compared to methyl and ethyl analogs .

Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 94159-16-7 C₈H₁₂O₂ 140.18 Likely moderate volatility; structural similarity suggests use in fragrances
Methyl isobutyrate 547-63-7 C₅H₁₀O₂ 102.13 Flash Point: 4°C; Boiling Point: 93°C; Soluble in alcohol
p-Tolyl isobutyrate 103-93-5 C₁₁H₁₄O₂ 178.23 Aromatic ester; FEMA 3075; used in flavorings
Ethyl isobutyrate 97-62-1 C₆H₁₂O₂ 116.16 Read-across analog for toxicity assessments; food flavoring applications
Hexyl 2-methylbutyrate N/A C₁₁H₂₂O₂ 186.29 Higher molecular weight; used in fruity fragrances

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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